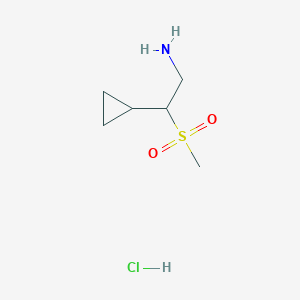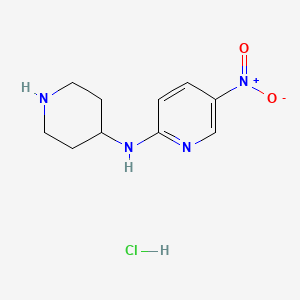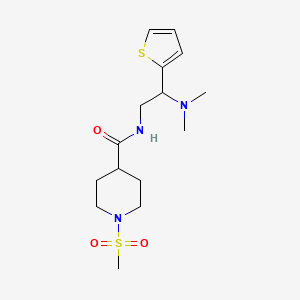
2-(4-fluorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-fluorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide” is a chemical compound with the molecular formula C16H12FN3O2S and a molecular weight of 329.3487832 . It is a complex organic compound that contains several functional groups, including a fluorophenyl group, a sulfanyl group, an oxadiazol group, and an acetamide group .
Aplicaciones Científicas De Investigación
Computational and Pharmacological Potential
- Derivatives of 1,3,4-oxadiazole, including those related to the compound , have been explored for their potential in tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Computational evaluations alongside docking against targets like epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2) have been conducted. Some derivatives demonstrated moderate inhibitory effects across various assays, suggesting potential in pharmacological applications (Faheem, 2018).
Antimicrobial Properties
- A series of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, similar to the compound , have been synthesized and evaluated for their antimicrobial properties. Their efficacy against various bacterial and fungal strains has been noted, particularly for derivatives with a higher number of fluorine atoms (Parikh & Joshi, 2014).
Hemolytic and Antimicrobial Agents
- Derivatives of 1,3,4-oxadiazole have been synthesized and screened for antimicrobial and hemolytic activity. Their effectiveness against selected microbial species and lower toxicity profiles suggest potential for biological applications and further screening (Rehman et al., 2016).
Biological Screening and Enzyme Inhibition
- Another research explored the synthesis of 1,3,4-oxadiazole derivatives with potential antimicrobial and enzyme inhibitory activities. This includes studies on their interactions with enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), indicating their relevance in the development of therapeutic agents (Rehman et al., 2013).
Crystal Structure and Biological Studies
- The crystal structure and biological activities, including antioxidant and antibacterial properties, of certain derivatives have been analyzed. This research provides insights into the molecular structure and interaction potentials of these compounds (Karanth et al., 2019).
Quantum Chemical Insights
- A novel anti-COVID-19 molecule closely related to the compound has been studied for its molecular structure, interactions, and antiviral potency. This includes molecular docking against SARS-CoV-2 protein, offering potential insights for drug development against viral infections (Mary et al., 2020).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2S/c17-12-6-8-13(9-7-12)23-10-14(21)18-16-20-19-15(22-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDNDDCNNVNIJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopentyl-1-[4-(isobutyrylamino)benzoyl]piperidine-3-carboxamide](/img/structure/B2824073.png)
![4-methyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2824076.png)

![N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2824079.png)
![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2824081.png)

![(2,5-Dimethylpyrazol-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2824083.png)
![1-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanoyl)piperidine-4-carbonitrile](/img/structure/B2824086.png)

![1-(2,2-Difluoroethyl)-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2824088.png)

